An In-Depth Technical Guide to 1-Phenyl-3-piperidin-4-ylurea: Synthesis, Properties, and Research Applications
An In-Depth Technical Guide to 1-Phenyl-3-piperidin-4-ylurea: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-piperidin-4-ylurea is a chemical compound featuring a core urea linkage connecting a phenyl group and a piperidine ring. This scaffold is of significant interest in medicinal chemistry, as derivatives built upon this structure have demonstrated a wide range of biological activities. The urea moiety, with its capacity for hydrogen bonding, and the versatile piperidine ring, which can be readily functionalized, make this compound a valuable starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Phenyl-3-piperidin-4-ylurea, offering insights for researchers in drug discovery and development. While many publications focus on complex derivatives, this guide will also extrapolate from established chemical principles and data from closely related analogues to provide a thorough understanding of the core molecule.
Chemical Properties and Characterization
A solid understanding of the fundamental physicochemical properties of 1-Phenyl-3-piperidin-4-ylurea is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 61220-48-2 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O | [1] |
| Molecular Weight | 219.28 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | [General knowledge of similar compounds] |
| Solubility | Expected to be soluble in organic solvents like DMSO and dimethylformamide. Sparingly soluble in aqueous buffers. | |
| Predicted XlogP | 1.2 | [2] |
Spectral Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the protons on the phenyl ring (typically in the aromatic region, ~7-8 ppm), the piperidine ring (in the aliphatic region, ~1.5-3.5 ppm), and the N-H protons of the urea linkage (which can be broad and their chemical shift can vary depending on the solvent and concentration).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the urea group (~155-160 ppm), the aromatic carbons of the phenyl ring (~120-140 ppm), and the aliphatic carbons of the piperidine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the urea group (around 3300 cm⁻¹) and the C=O (carbonyl) stretching vibration (around 1630-1660 cm⁻¹).[3]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 220.14.[2]
Synthesis of 1-Phenyl-3-piperidin-4-ylurea
The synthesis of 1-Phenyl-3-piperidin-4-ylurea is typically achieved through the reaction of a primary amine with an isocyanate. This is a common and generally high-yielding method for the formation of urea linkages.[5]
Reaction Scheme:
General Synthesis Workflow
Experimental Protocol: Synthesis of 1-Phenyl-3-piperidin-4-ylurea
This protocol is a generalized procedure based on established methods for the synthesis of similar urea derivatives.[4][5] Researchers should optimize conditions as needed.
Materials:
-
4-Aminopiperidine (or a protected precursor such as 4-amino-1-benzylpiperidine)
-
Phenyl isocyanate
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-aminopiperidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Isocyanate: Slowly add phenyl isocyanate (1.0 equivalent) to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is crucial.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
-
Purification (if necessary): If purification by column chromatography is required, a silica gel stationary phase with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of undesired byproducts (diphenylurea from the reaction of phenyl isocyanate with water). Therefore, the use of anhydrous solvents and an inert atmosphere is critical for a clean reaction and high yield.
-
Solvent Choice: THF and DCM are common choices as they are relatively inert to the reactants and can dissolve both the amine and the isocyanate.
-
Stoichiometry: A 1:1 molar ratio of the amine and isocyanate is typically used to ensure complete conversion and minimize side reactions.
Reactivity and Potential Applications
The chemical reactivity of 1-Phenyl-3-piperidin-4-ylurea is centered around the functional groups present: the urea linkage, the secondary amine in the piperidine ring, and the aromatic phenyl ring.
-
N-H Acidity: The N-H protons of the urea group are weakly acidic and can be deprotonated by a strong base.
-
Piperidine Nitrogen: The secondary amine in the piperidine ring is basic and nucleophilic. It can be alkylated, acylated, or participate in other reactions typical of secondary amines. This provides a key handle for further derivatization to explore structure-activity relationships (SAR).
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the urea group is a deactivating group.
Potential Research Applications:
The 1-phenyl-3-piperidin-4-ylurea scaffold is a versatile starting point for the development of a wide array of biologically active molecules. Studies on its derivatives have revealed potential in several therapeutic areas:
-
Anticancer Agents: Numerous derivatives of 1-aryl-3-substituted urea have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[6][7] The urea moiety is a key pharmacophore in several approved kinase inhibitors, and modifications of the phenyl and piperidine rings can be used to tune the selectivity and potency of these compounds.
-
Neuroprotective Agents: Some piperidine urea derivatives have shown promise as neuroprotective agents, potentially for the treatment of neurodegenerative diseases.[8]
-
Enzyme Inhibition: Derivatives of this core structure have been investigated as inhibitors of various enzymes, including soluble epoxide hydrolase, which is involved in inflammation and pain.
Analytical Methods
The quantification and analysis of 1-Phenyl-3-piperidin-4-ylurea in various matrices are crucial for research and development.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purity assessment of urea compounds. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid) and UV detection would be a standard starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS is the method of choice. It combines the separation power of HPLC with the mass-selective detection of mass spectrometry.
Safety and Handling
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, flush immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
1-Phenyl-3-piperidin-4-ylurea is a valuable chemical scaffold with significant potential in drug discovery and medicinal chemistry. Its straightforward synthesis, versatile reactivity, and the demonstrated biological activity of its derivatives make it an attractive starting point for the development of new therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a resource for researchers to further explore the utility of this promising molecule. Future investigations into the specific biological targets and mechanisms of action of 1-Phenyl-3-piperidin-4-ylurea and its novel derivatives are warranted to fully unlock its therapeutic potential.
References
- Molecules. 2023; 28(1): 1. Published online 2023 Jan 1. doi: 10.3390/molecules28010001
- Molecules. 2018 Feb; 23(2): 277. Published online 2018 Jan 31. doi: 10.3390/molecules23020277
- Pharmaceutical Fronts. 2025; 7(1): e37-e45. Published online 2025 Feb 24. doi: 10.1055/s-0044-172153
-
PubChem. Compound Summary for CID 674807, 3-Phenyl-1-(pyridin-3-yl)urea. [Link]
-
Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. [Link]
- Molecules. 2023 Apr; 28(8): 3527. Published online 2023 Apr 19. doi: 10.3390/molecules28083527
- Molecules. 2019 Jun; 24(11): 2151. Published online 2019 Jun 4. doi: 10.3390/molecules24112151
-
PubChemLite. 1-phenyl-3-(piperidin-4-yl)urea. [Link]
-
MDPI. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. [Link]
-
Wikipedia. 1,3-Diphenylurea. [Link]
-
Appchem. 1-phenyl-3-(piperidin-4-yl)urea. [Link]
-
Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
-
PubChemLite. 3-phenyl-1-(pyridin-3-yl)urea. [Link]
Sources
- 1. ir-spectra.com [ir-spectra.com]
- 2. 3-Phenyl-1-(pyridin-3-yl)urea | C12H11N3O | CID 674807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. 1-Phenyl-3-(4-pyridyl)urea | C12H11N3O | CID 4074688 - PubChem [pubchem.ncbi.nlm.nih.gov]
